molecular formula C18H22N2O6 B8584610 2,5-Dioxopyrrolidin-1-yl 6-(((benzyloxy)carbonyl)amino)hexanoate

2,5-Dioxopyrrolidin-1-yl 6-(((benzyloxy)carbonyl)amino)hexanoate

Cat. No. B8584610
M. Wt: 362.4 g/mol
InChI Key: YGNAPHHZSGNZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 6-(((benzyloxy)carbonyl)amino)hexanoate is a useful research compound. Its molecular formula is C18H22N2O6 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dioxopyrrolidin-1-yl 6-(((benzyloxy)carbonyl)amino)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxopyrrolidin-1-yl 6-(((benzyloxy)carbonyl)amino)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C18H22N2O6/c21-15-10-11-16(22)20(15)26-17(23)9-5-2-6-12-19-18(24)25-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,19,24)

InChI Key

YGNAPHHZSGNZRX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (0.63 ml, 4.52 mmol) is added to a solution of 6-(benzyloxycarbonylamino)hexanoic acid (1.00 g, 3.77 mmol) in dimethylformamide (20 ml) and the mixture is left to stir at ambient temperature and under argon for 30 minutes. The solution is cooled to 0° C. and ethyl chloroformate (0.43 ml, 4.52 mmol) is added dropwise. After two hours at ambient temperature, N-hydroxysuccinimide (0.52 g, 4.52 mmol) is added and the mixture is left to stir overnight at ambient temperature. The mixture is evaporated to dryness before taking up the residue in water to which ethyl acetate is added. The phases are separated and the aqueous phase is extracted with ethyl acetate. The organic phases are combined, dried over sodium sulfate, filtered and evaporated to dryness before purification on a silica gel column with an ethyl acetate/pentane mixture (75/25 v/v) as eluent. The fractions, once evaporated, give 1.13 g of succinimidyl 6(benzyloxycarbonylamino)hexanoate in the form of an oil.
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Three

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